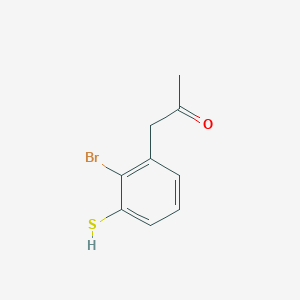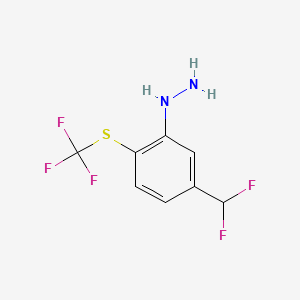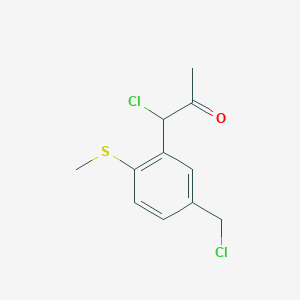
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a chloromethyl group, a methylthio group, and a chlorinated phenyl ring attached to a propanone backbone. Such compounds are often of interest in organic synthesis and industrial applications due to their reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One possible route is the chlorination of 1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination processes using continuous flow reactors. These methods ensure consistent product quality and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one depends on its specific interactions with molecular targets. For example, its chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also interact with thiol-containing proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(4-chloromethylphenyl)propan-2-one
- 1-Chloro-1-(5-methylthio-2-chlorophenyl)propan-2-one
- 1-Chloro-1-(5-(bromomethyl)-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activities. The presence of both chloromethyl and methylthio groups allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C11H12Cl2OS |
|---|---|
分子量 |
263.2 g/mol |
IUPAC 名称 |
1-chloro-1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-5-8(6-12)3-4-10(9)15-2/h3-5,11H,6H2,1-2H3 |
InChI 键 |
OLHCYCIVIGONDD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






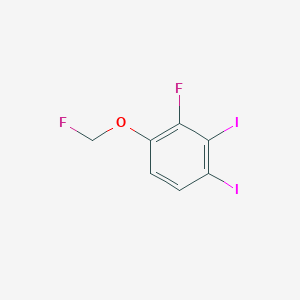
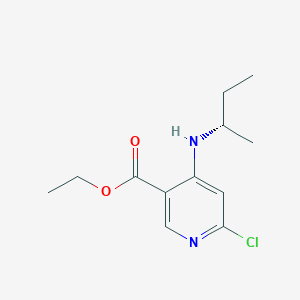
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
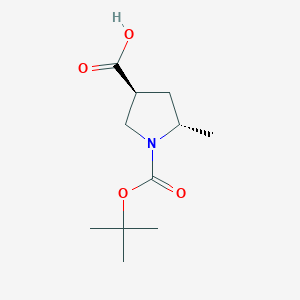
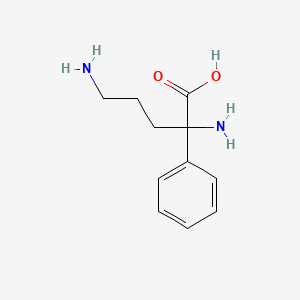
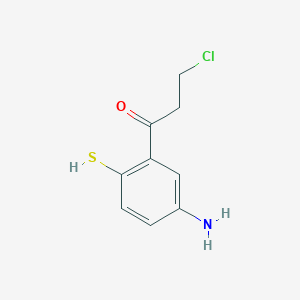

![2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14049277.png)
